Nilotinib-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H22F3N7O |

|---|---|

Molecular Weight |

533.5 g/mol |

IUPAC Name |

4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuterio(113C)methyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide |

InChI |

InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)/i2+1D3 |

InChI Key |

HHZIURLSWUIHRB-JVXUGDAPSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])C1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)C(F)(F)F |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Nilotinib-13C,d3: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and synthesis of Nilotinib-13C,d3, an isotopically labeled version of the tyrosine kinase inhibitor Nilotinib. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this compound for research, analytical, or clinical applications.

Chemical Structure and Isotopic Labeling

Nilotinib is a potent and selective Bcr-Abl tyrosine kinase inhibitor.[1] Its isotopically labeled counterpart, this compound, is crucial for various analytical applications, particularly in pharmacokinetic and metabolic studies, where it serves as an internal standard for quantitative mass spectrometry.

The chemical structure of Nilotinib is 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide. In this compound, the isotopic labels are located on the methyl group of the imidazole moiety. Specifically, the three hydrogen atoms of this methyl group are replaced with deuterium (d3), and the carbon atom of the same methyl group is replaced with a carbon-13 (13C) isotope.

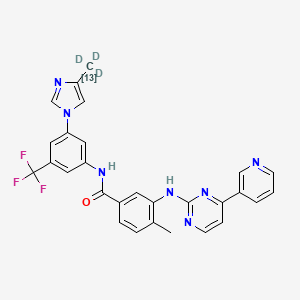

Chemical Structure of this compound

Caption: Chemical structure of this compound, with the isotopically labeled methyl group on the imidazole ring highlighted.

Molecular Formula: C₂₇¹³CH₁₉D₃F₃N₇O

CAS Number: 1261398-62-2[1]

Synthesis of this compound

The synthesis of this compound involves the preparation of an isotopically labeled intermediate, 4-(trideuteriomethyl-13C)-1H-imidazole, which is then incorporated into the Nilotinib scaffold. The overall synthesis can be approached by adapting established routes for Nilotinib, such as the Buchwald-Hartwig amination protocol.

Proposed Synthesis of the Labeled Intermediate: 4-(Trideuteriomethyl-13C)-1H-imidazole

A plausible synthetic route for this key intermediate would start from a simple, commercially available labeled precursor like iodomethane-13C,d3.

Experimental Protocol (Proposed):

-

Grignard Reagent Formation: React iodomethane-13C,d3 with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, methyl-13C,d3-magnesium iodide.

-

Reaction with a Suitable Imidazole Precursor: A protected 4-iodo-1H-imidazole derivative would be reacted with the prepared Grignard reagent in the presence of a suitable cross-coupling catalyst, such as a palladium or nickel catalyst, to form the C-C bond.

-

Deprotection: Removal of the protecting group from the imidazole nitrogen would yield the desired 4-(trideuteriomethyl-13C)-1H-imidazole.

Final Assembly of this compound

The final steps of the synthesis would involve coupling the labeled imidazole intermediate with the core structure of Nilotinib. An efficient method for this is the Buchwald-Hartwig amination.

Experimental Protocol (Adapted from known Nilotinib syntheses):

-

Preparation of the Anilino-pyrimidine Intermediate: The synthesis starts with the condensation of 3-aminobenzoic acid with 2-chloro-4-(pyridin-3-yl)pyrimidine.

-

Amide Bond Formation: The resulting carboxylic acid is then coupled with 3-amino-5-(trifluoromethyl)aniline to form the central amide bond.

-

Buchwald-Hartwig Amination: The final key step is a palladium-catalyzed cross-coupling reaction between the previously formed aniline derivative and the isotopically labeled 4-(trideuteriomethyl-13C)-1H-imidazole. This step selectively forms the C-N bond between the aniline and the imidazole ring.

Reaction Conditions for Buchwald-Hartwig Amination:

| Parameter | Value |

| Catalyst | Pd₂(dba)₃ |

| Ligand | Xantphos |

| Base | Cs₂CO₃ |

| Solvent | Dioxane |

| Temperature | 100-120 °C |

| Reaction Time | 12-24 hours |

Quantitative Data from a Representative Nilotinib Synthesis:

| Step | Starting Material | Product | Yield (%) | Purity (%) |

| 1 | 3-Aminobenzoic acid | 3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 85 | >98 |

| 2 | Step 1 Product | 4-methyl-N-(3-bromo-5-(trifluoromethyl)phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide | 78 | >97 |

| 3 | Step 2 Product | Nilotinib | 92 | >99 (HPLC) |

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Signaling Pathways and Mechanism of Action

Nilotinib is a highly potent inhibitor of the Bcr-Abl tyrosine kinase, the constitutive activation of which is the primary driver of chronic myeloid leukemia (CML).[1] It also demonstrates inhibitory activity against other tyrosine kinases, including c-Kit and platelet-derived growth factor receptor (PDGFR).

Nilotinib binds to the ATP-binding site of the Abl kinase domain, stabilizing the inactive conformation of the enzyme and thereby preventing its autophosphorylation and the subsequent phosphorylation of downstream substrates. This inhibition of Bcr-Abl activity leads to the suppression of proliferation and the induction of apoptosis in Bcr-Abl-positive cancer cells.

Bcr-Abl Signaling Pathway Inhibition by Nilotinib

Caption: Nilotinib inhibits the Bcr-Abl kinase, blocking downstream signaling pathways and leading to reduced cell proliferation and survival.

Experimental Workflows

The use of this compound as an internal standard is fundamental for accurate quantification of Nilotinib in biological matrices. A typical experimental workflow for a pharmacokinetic study is outlined below.

Workflow for Quantitative Analysis of Nilotinib using LC-MS/MS

Caption: A standard workflow for the quantification of Nilotinib in biological samples using this compound as an internal standard with LC-MS/MS.

This in-depth guide provides a comprehensive overview of the chemical structure, synthesis, and biological context of this compound. The detailed information and protocols are intended to support researchers and professionals in their work with this important analytical standard.

References

An In-depth Technical Guide to the Physicochemical Properties of Nilotinib-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Nilotinib-13C,d3, an isotopically labeled form of the tyrosine kinase inhibitor Nilotinib. Given the limited publicly available data for this specific labeled compound, this guide leverages extensive information on the parent compound, Nilotinib, to offer a robust profile. The methodologies described herein are standard for the characterization of pharmaceutical compounds and can be applied to this compound.

Introduction

Nilotinib is a second-generation Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] It is a potent and selective inhibitor of the Bcr-Abl fusion protein, the hallmark of CML.[2] this compound is a stable isotope-labeled version of Nilotinib, incorporating one Carbon-13 atom and three deuterium atoms. Such labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis. Understanding the physicochemical properties of this compound is crucial for its proper handling, formulation, and application in research settings.

Core Physicochemical Properties

The physicochemical properties of a drug substance are critical determinants of its biopharmaceutical behavior. The following tables summarize the key properties of Nilotinib and, by extension, this compound. It is important to note that while the isotopic labeling is not expected to significantly alter these properties, minor variations may exist.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Chemical Name | 4-methyl-N-[3-(4-(methyl-d3)-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide, ¹³C |

| Synonyms | 13C,D3-Nilotinib; Nilotinib-[13C,d3]; AMN107-13C,d3 |

| Molecular Formula | C₂₇¹³CH₁₉D₃F₃N₇O |

| Molecular Weight | 533.53 g/mol |

| CAS Number | 1261398-62-2 |

| Appearance | White to slightly yellowish or slightly greenish-yellow powder[3] |

Table 2: Solubility Profile of Nilotinib

| Solvent | Solubility |

| Aqueous Media | pH-dependent; soluble in acidic media, practically insoluble at pH ≥ 4.5[4][5] |

| DMSO | Soluble (50 mg/mL)[6][7] |

| Ethanol | Sparingly soluble to very poorly soluble[4][6] |

| Methanol | Sparingly soluble[4] |

| Acetonitrile | Very slightly soluble[4] |

| n-Octanol | Very slightly soluble[4] |

Table 3: Ionization and Partitioning Properties of Nilotinib

| Property | Value |

| pKa₁ | 2.1[4] |

| pKa₂ | 5.4[4] |

| LogD (n-octanol/0.1 N HCl) | -1.1[4] |

| Biopharmaceutical Classification System (BCS) | Class IV (Low Solubility, Low Permeability)[4][5] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate determination of physicochemical properties. The following sections describe the methodologies for key experiments.

Solubility Determination

The equilibrium solubility of this compound can be determined using the shake-flask method, a gold-standard technique.

Protocol:

-

Preparation of Buffers: Prepare a series of buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer or solvent.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Collect an aliquot of the supernatant, dilute appropriately, and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Data Reporting: Express the solubility as mg/mL or µg/mL.

pKa Determination

The acid dissociation constants (pKa) can be determined by potentiometric titration or UV-spectrophotometry.

Protocol (Potentiometric Titration):

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent mixture (e.g., water/methanol).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

LogP/LogD Determination

The partition coefficient (LogP) or distribution coefficient (LogD) can be determined using the shake-flask method with an n-octanol/water system.

Protocol:

-

System Preparation: Pre-saturate n-octanol with the aqueous buffer of interest and vice versa to ensure mutual miscibility.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous buffer.

-

Partitioning: Add a known volume of the stock solution to a vial containing a known volume of pre-saturated n-octanol.

-

Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases, then centrifuge to separate the layers.

-

Analysis: Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV/MS).

-

Calculation: Calculate the LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Stability Assessment

Forced degradation studies are conducted to understand the chemical stability of the molecule under various stress conditions.

Protocol:

-

Stress Conditions: Expose solutions of this compound to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C.

-

Alkaline Hydrolysis: 0.1 M NaOH at 60°C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat solution at 60°C.

-

Photodegradation: Expose solution to UV light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Data Evaluation: Quantify the amount of remaining parent compound and identify major degradation products if possible.

Signaling Pathways and Mechanism of Action

Nilotinib is a potent inhibitor of the Bcr-Abl tyrosine kinase. The constitutively active Bcr-Abl protein drives the proliferation of leukemia cells through various downstream signaling pathways. Nilotinib binds to the ATP-binding site of the Bcr-Abl kinase domain, blocking its activity and thereby inhibiting downstream signaling.[2]

Caption: Mechanism of action of this compound in inhibiting Bcr-Abl signaling.

The diagram above illustrates how this compound inhibits the Bcr-Abl kinase, thereby blocking downstream signaling pathways such as RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT-mTOR. This inhibition leads to a decrease in cell proliferation and survival, and the induction of apoptosis in leukemic cells.

Experimental Workflow

The following diagram outlines a typical workflow for the physicochemical characterization of this compound.

Caption: A generalized workflow for the physicochemical characterization of this compound.

This workflow begins with the synthesis and purification of the isotopically labeled compound. The purified material then undergoes a series of characterization experiments to determine its solubility, pKa, LogP/LogD, and stability. Analytical techniques such as HPLC-UV/MS and NMR spectroscopy are employed for quantification and structural confirmation. The final step involves data analysis and the compilation of a comprehensive technical report.

Conclusion

This technical guide provides a thorough overview of the essential physicochemical properties of this compound, primarily based on the data available for the parent compound, Nilotinib. The presented tables offer a clear summary of quantitative data, while the detailed experimental protocols provide a framework for the in-house characterization of this and other similar compounds. The diagrams of the signaling pathway and experimental workflow serve to visually articulate the compound's mechanism of action and the process of its characterization. This guide is intended to be a valuable resource for researchers and scientists in the field of drug development, facilitating a deeper understanding and more effective utilization of this compound in their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. benchchem.com [benchchem.com]

- 6. Nilotinib | Cell Signaling Technology [cellsignal.com]

- 7. Nilotinib | CAS 641571-10-0 | BCR-ABL kinase inhibitor [stressmarq.com]

Nilotinib-13C,d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Nilotinib-13C,d3, a stable isotope-labeled form of the tyrosine kinase inhibitor Nilotinib. This document details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols, serving as a vital resource for professionals in drug development and cancer research.

Core Compound Data

This compound is a critical tool in pharmacokinetic studies and serves as an internal standard for the quantitative analysis of Nilotinib in biological samples. Its key identifiers and molecular properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 1261398-62-2 | [1] |

| Molecular Formula | C₂₇¹³CH₁₉D₃F₃N₇O | [1] |

| Molecular Weight | 533.53 g/mol | [1] |

Mechanism of Action and Signaling Pathways

Nilotinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark of Chronic Myeloid Leukemia (CML). It binds to the ATP-binding site of the ABL kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways that drive cell proliferation and survival.

The primary signaling cascade inhibited by Nilotinib is the BCR-ABL pathway. The constitutively active BCR-ABL kinase phosphorylates numerous downstream substrates, leading to the activation of several key signaling pathways, including the STAT and PI3K/AKT pathways. By inhibiting BCR-ABL, Nilotinib effectively blocks these downstream signals, inducing apoptosis in cancer cells.

Caption: Nilotinib's mechanism of action targeting the BCR-ABL kinase.

Mechanisms of Resistance

Despite the high efficacy of Nilotinib, resistance can emerge through various mechanisms. The most common is the acquisition of point mutations within the ABL kinase domain of BCR-ABL, which can impair Nilotinib binding. Another significant mechanism is the overexpression of the BCR-ABL protein itself or the upregulation of alternative signaling pathways that bypass the need for BCR-ABL signaling. One such pathway involves the overexpression of other tyrosine kinases, such as Lyn, a member of the Src family of kinases.

Caption: Key mechanisms leading to Nilotinib resistance in CML.

Experimental Protocols

This section outlines common experimental procedures utilized in the study of Nilotinib's efficacy and mechanism of action.

Cell Culture and Drug Treatment

-

Cell Lines: K562 (human CML blast crisis cell line) is commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Nilotinib Preparation: Nilotinib is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations.

Cell Viability Assay (MTT Assay)

-

Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

Treatment: Add varying concentrations of Nilotinib to the wells and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF) and incubate overnight at 37°C.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Signaling Pathway Proteins

-

Cell Lysis: Treat cells with Nilotinib for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-BCR-ABL, total BCR-ABL, phospho-STAT5, total STAT5, phospho-AKT, total AKT, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: A simplified workflow for Western Blot analysis.

References

The Mechanism of Action of Nilotinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nilotinib is a highly potent and selective second-generation tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[1][2] This technical guide provides a comprehensive overview of the molecular mechanism of action of Nilotinib, detailing its interaction with the BCR-ABL oncoprotein, its impact on downstream signaling pathways, and its activity against a spectrum of other kinases. Furthermore, this document outlines the primary mechanisms of resistance to Nilotinib and presents key experimental protocols for its characterization.

Introduction to Nilotinib

Nilotinib, a phenylamino-pyrimidine derivative, was rationally designed based on the structure of imatinib to achieve a higher binding affinity and specificity for the BCR-ABL kinase.[3] It is approved for the treatment of newly diagnosed Ph+ CML in the chronic phase, as well as for chronic and accelerated phase Ph+ CML in patients resistant or intolerant to prior therapy, including imatinib.[2][3] Structurally, Nilotinib is engineered to fit into the ATP-binding site of the ABL kinase domain with greater potency than imatinib, enabling it to overcome resistance conferred by many BCR-ABL mutations.[1][3]

Core Mechanism of Action: Inhibition of BCR-ABL Tyrosine Kinase

The hallmark of CML is the reciprocal translocation between chromosomes 9 and 22, which creates the Philadelphia chromosome and the resultant BCR-ABL fusion gene.[4] This gene encodes a constitutively active BCR-ABL tyrosine kinase, which drives uncontrolled cell proliferation and is the primary therapeutic target of Nilotinib.

Nilotinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the BCR-ABL protein.[1][4] This binding action stabilizes the inactive conformation of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascades that lead to leukemogenesis.[3][4] The affinity of Nilotinib for the BCR-ABL kinase is 10-30 times greater than that of imatinib.[5]

Downstream Signaling Pathways Affected by Nilotinib

By inhibiting the kinase activity of BCR-ABL, Nilotinib effectively blocks several downstream signaling pathways crucial for CML cell proliferation and survival. These include:

-

JAK-STAT Pathway: The JAK-STAT signaling pathway is implicated in the downstream network of BCR-ABL and plays a role in CML leukemogenesis.[6][7] Nilotinib has been shown to down-regulate key genes in this pathway, including JAK2 and STAT5.[6][7]

-

MAPK/ERK Pathway: Nilotinib has been observed to stimulate the phosphorylation of ERK1/2 in myoblasts, suggesting a complex, cell-type dependent interaction with this pathway.[8]

-

PI3K/AKT Pathway: Similar to the ERK1/2 pathway, Nilotinib has been shown to induce AKT phosphorylation in certain cell types.[8]

The following diagram illustrates the central role of BCR-ABL in CML and the inhibitory effect of Nilotinib.

Kinase Selectivity Profile

While Nilotinib is highly selective for BCR-ABL, it also exhibits potent inhibitory activity against several other tyrosine kinases implicated in oncogenesis. This broader spectrum of activity may contribute to its therapeutic efficacy and also to its side-effect profile.

| Kinase Target | IC50 (nM) | Reference |

| BCR-ABL (wild-type) | <30 | [9] |

| c-Kit | - | [1][3] |

| PDGFR (Platelet-Derived Growth Factor Receptor) | - | [1][3] |

| DDR1 (Discoidin Domain Receptor 1) | 1 | [10] |

| EphB4 | 240 | [11] |

| c-Src | 4600 ± 520 | [11] |

| Lyn | 2700 ± 460 | [11] |

| Hck | 7500 ± 830 | [11] |

| Lck | 5200 ± 610 | [11] |

| Fyn | >10000 | [11] |

| Fgr | >10000 | [11] |

Mechanisms of Resistance to Nilotinib

Despite the high efficacy of Nilotinib, resistance can emerge through various mechanisms, which can be broadly categorized as BCR-ABL dependent or BCR-ABL independent.

BCR-ABL Dependent Resistance

-

Point Mutations: Mutations in the BCR-ABL kinase domain can alter the conformation of the ATP-binding pocket, thereby reducing the binding affinity of Nilotinib. While Nilotinib is effective against many imatinib-resistant mutations, the T315I mutation remains a significant challenge.

-

Gene Amplification: Overexpression of the BCR-ABL gene can lead to increased levels of the oncoprotein, requiring higher concentrations of Nilotinib to achieve a therapeutic effect.[12]

BCR-ABL Independent Resistance

-

Drug Efflux: Nilotinib is a substrate for ATP-binding cassette (ABC) drug transporters, such as P-glycoprotein (P-gp) and ABCG2.[13][14] Overexpression of these transporters can lead to increased efflux of Nilotinib from the cell, reducing its intracellular concentration and efficacy.[13][14]

-

Activation of Alternative Signaling Pathways: Upregulation of other signaling pathways, such as those mediated by Src family kinases (e.g., Lyn), can bypass the BCR-ABL inhibition by Nilotinib and promote cell survival and proliferation.[12]

The following diagram illustrates the interplay of these resistance mechanisms.

Experimental Protocols

In Vitro Kinase Activity Assay (Generic Protocol)

This protocol describes a general method for determining the IC50 of Nilotinib against a specific tyrosine kinase.

-

Reagents and Materials:

-

Recombinant kinase

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Nilotinib (or other inhibitor)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, HTRF®, or phosphospecific antibody)

-

384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of Nilotinib in DMSO and then in kinase assay buffer.

-

Add the diluted Nilotinib or vehicle control (DMSO) to the wells of the assay plate.

-

Add the kinase and peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

-

Calculate the percent inhibition for each Nilotinib concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

The following diagram outlines the workflow for a typical kinase inhibitor assay.

Cell-Based Proliferation Assay (e.g., MTS Assay)

This protocol provides a general method for assessing the anti-proliferative effect of Nilotinib on CML cell lines.

-

Reagents and Materials:

-

CML cell line (e.g., K562)

-

Cell culture medium (e.g., RPMI-1640 with FBS)

-

Nilotinib

-

MTS reagent

-

96-well cell culture plates

-

-

Procedure:

-

Seed the CML cells into the wells of a 96-well plate and incubate overnight.

-

Prepare serial dilutions of Nilotinib in the cell culture medium.

-

Treat the cells with the diluted Nilotinib or vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add the MTS reagent to each well and incubate for a further 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percent inhibition of cell proliferation for each Nilotinib concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Conclusion

Nilotinib is a potent and selective BCR-ABL tyrosine kinase inhibitor that represents a significant advancement in the treatment of CML. Its high affinity for the ATP-binding site of BCR-ABL allows for effective inhibition of downstream signaling pathways and circumvention of many imatinib-resistance mutations. A thorough understanding of its mechanism of action, kinase selectivity profile, and the molecular basis of resistance is crucial for its optimal clinical use and for the development of next-generation TKIs to overcome existing therapeutic challenges.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

- 5. Nilotinib - Wikipedia [en.wikipedia.org]

- 6. Nilotinib interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Pharmacophore Modeling of Nilotinib as an Inhibitor of ATP-Binding Cassette Drug Transporters and BCR-ABL Kinase Using a Three-Dimensional Quantitative Structure–Activity Relationship Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

The Critical Role of Nilotinib-13C,d3 in Advancing Pharmacokinetic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled internal standards are fundamental to modern bioanalytical techniques, ensuring the accuracy and reliability of pharmacokinetic (PK) studies. This whitepaper delves into the specific and pivotal role of Nilotinib-13C,d3, a stable isotope-labeled analog of the tyrosine kinase inhibitor Nilotinib. Its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays provides the precision required for robust clinical and preclinical drug development.

The Imperative of Internal Standards in Pharmacokinetics

Pharmacokinetic studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, are critically dependent on the accurate quantification of the analyte in complex biological matrices such as plasma and serum. The inherent variability in sample preparation and the potential for matrix effects during LC-MS/MS analysis can significantly impact data quality. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for mitigating these challenges.

This compound shares near-identical physicochemical properties with the parent drug, Nilotinib. This ensures that it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. By incorporating a known concentration of this compound into each sample, researchers can accurately normalize for any variations, leading to highly precise and accurate quantification of Nilotinib.

Core Application: Bioanalytical Quantification via LC-MS/MS

The primary role of this compound is as an internal standard in LC-MS/MS methods for the quantitative analysis of Nilotinib in biological samples. These assays are crucial for therapeutic drug monitoring (TDM) and for establishing the pharmacokinetic profile of Nilotinib in various patient populations.

Quantitative Pharmacokinetic Parameters of Nilotinib

The following table summarizes key pharmacokinetic parameters of Nilotinib obtained from studies that have employed robust bioanalytical methods, often utilizing stable isotope-labeled internal standards for precise quantification.

| Parameter | Value | Population | Citation |

| Time to Peak Concentration (Tmax) | ~3 hours | Healthy Volunteers & CML Patients | [1][2] |

| Elimination Half-life (t½) | ~17 hours | Healthy Volunteers & CML Patients | [3] |

| Metabolism | Primarily via CYP3A4 | In vitro and clinical studies | [1] |

| Bioavailability | Increased with high-fat meals (up to 82%) | Healthy Volunteers | [1] |

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and effective method for extracting Nilotinib from plasma or serum involves protein precipitation.

-

To 200 µL of plasma or serum sample, add a precise volume of this compound internal standard solution.

-

Add 1 mL of acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the sample at high speed (e.g., 16,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic phase (e.g., acetonitrile) is employed.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+) is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed to detect specific precursor-to-product ion transitions for both Nilotinib and this compound. This provides high selectivity and sensitivity.

Visualizing the Workflow and Mechanism

Experimental Workflow for Nilotinib Quantification

The following diagram illustrates the typical workflow for the quantification of Nilotinib in a pharmacokinetic study using this compound as an internal standard.

Caption: Experimental workflow for Nilotinib quantification.

Nilotinib's Mechanism of Action: BCR-ABL Signaling Pathway

Nilotinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML). The following diagram illustrates the signaling pathway and the point of inhibition by Nilotinib.

Caption: Nilotinib's inhibition of the BCR-ABL signaling pathway.

Conclusion

This compound is an indispensable tool in the pharmacokinetic evaluation of Nilotinib. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data that is essential for regulatory submissions and for optimizing patient treatment strategies. The detailed experimental protocols and an understanding of Nilotinib's mechanism of action, as outlined in this guide, provide a solid foundation for researchers and drug development professionals working with this important therapeutic agent. The precision afforded by stable isotope-labeled internal standards like this compound will continue to be a cornerstone of pharmacokinetic research and personalized medicine.

References

- 1. Clinical Pharmacokinetic and Pharmacodynamic Overview of Nilotinib, a Selective Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and pharmacodynamics of nilotinib in gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Isotopic Labeling of Nilotinib: A Technical Guide

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the isotopic labeling of Nilotinib. This guide covers the synthesis, application, and analysis of isotopically labeled Nilotinib, with a focus on its use in metabolism, pharmacokinetics, and as an internal standard in quantitative assays.

Introduction to Nilotinib and Isotopic Labeling

Nilotinib is a highly potent and selective second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML). It functions by targeting the BCR-ABL fusion protein, the hallmark of CML. To thoroughly understand its fate in the body—how it is absorbed, distributed, metabolized, and excreted (ADME)—and to accurately quantify its concentration in biological samples, isotopically labeled versions of the molecule are indispensable tools.

Isotopic labeling involves the replacement of one or more atoms of a molecule with their corresponding isotopes. Common isotopes used in drug development include the radioactive isotope Carbon-14 (¹⁴C) and the stable isotopes Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). These labeled compounds are chemically identical to the parent drug but can be distinguished by their mass or radioactivity, enabling precise tracking and quantification.

Applications of Isotopically Labeled Nilotinib

Metabolism and Pharmacokinetic Studies with ¹⁴C-Labeled Nilotinib

Radiolabeled compounds, particularly with ¹⁴C, are the gold standard for ADME studies in drug development. A human ADME study with ¹⁴C-labeled Nilotinib has been conducted to elucidate its metabolic pathways and excretion routes. In this study, healthy subjects were administered a single oral dose of 200 mg of Nilotinib containing 50 µCi of [¹⁴C]-Nilotinib. Blood, plasma, urine, and feces were collected and analyzed to track the radioactivity.

The primary findings from this study revealed that Nilotinib is primarily eliminated through the feces (93.5% of the administered radioactivity), with minimal renal excretion. Unchanged Nilotinib was the major circulating component in human plasma.

Quantitative Bioanalysis using Stable Isotope Labeled Internal Standards

Stable isotope labeled (SIL) compounds, such as those containing deuterium (²H), ¹³C, or ¹⁵N, are crucial for quantitative bioanalysis by mass spectrometry (e.g., LC-MS/MS). They serve as ideal internal standards because they co-elute with the unlabeled analyte and exhibit similar ionization efficiency, correcting for variations in sample preparation and instrument response. Commercially available SIL versions of Nilotinib include [¹³C₂,¹⁵N₂]-Nilotinib and deuterium-labeled analogs.

Quantitative Data on Nilotinib Metabolism and Pharmacokinetics

The following tables summarize key quantitative data from studies utilizing isotopically labeled Nilotinib.

Table 1: Major Circulating Components in Human Plasma after Oral Administration of [¹⁴C]-Nilotinib

| Component | Mean % of Total Drug-Related AUC |

| Unchanged Nilotinib | 87.5 ± 9.2 |

| Metabolite P41.6 | 4.7 |

| Metabolite P36.1 | 2.5 |

| Other Metabolites | < 2.5 each |

Table 2: Key Pharmacokinetic Parameters of Nilotinib in Humans

| Parameter | Value | Conditions |

| Tmax (Time to Peak Concentration) | ~3 hours | Single oral dose |

| Elimination Half-life (t½) | ~17 hours | Single oral dose |

| Bioavailability | Increased by up to 82% | With a high-fat meal |

| Plasma Protein Binding | >97.5% | In vitro |

| Systemic Clearance (CL) | ~0.1 L/h/kg | Predicted from preclinical data |

| Volume of Distribution (Vss) | ~2.0 L/kg | Predicted from preclinical data |

| Cmax (Maximum Concentration) | 1,172 ng/mL | 300 mg twice daily, steady state |

| Cmin (Minimum Concentration) | 1,158 ng/mL | 300 mg twice daily, steady state |

| AUC₀₋₂₄ (Area Under the Curve) | 11,865 ng·h/mL | 300 mg twice daily, full PK cohort |

Experimental Protocols

While specific, detailed proprietary protocols for the synthesis of isotopically labeled Nilotinib are not publicly available, the following sections outline the general methodologies for key experiments based on published literature.

General Approach to the Synthesis of Isotopically Labeled Nilotinib

The synthesis of isotopically labeled Nilotinib would follow one of the established synthetic routes for the unlabeled compound, incorporating the isotopic label at a strategic position. The choice of labeling position depends on the intended application and the desire for the label to be metabolically stable.

For ¹⁴C-labeling , a common strategy is to introduce a ¹⁴C-labeled precursor early in the synthesis. For Nilotinib, this could involve using a ¹⁴C-labeled aniline or benzoic acid derivative.

For stable isotope labeling (²H, ¹³C, ¹⁵N) , the labels can be introduced via several methods:

-

Deuterium (²H): H/D exchange reactions on the final molecule or a late-stage intermediate using D₂O under acidic, basic, or metal-catalyzed (e.g., Pd/C) conditions. Alternatively, deuterated reducing agents (e.g., NaBD₄) can be used.

-

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N): Incorporation of ¹³C- or ¹⁵N-containing building blocks, such as labeled cyanamide or aniline derivatives, into the synthetic scheme.

A plausible, though not explicitly detailed in literature, synthetic outline for [¹³C₂,¹⁵N₂]-Nilotinib could involve:

-

Synthesis of a ¹³C and ¹⁵N labeled guanidine precursor. This would likely involve the reaction of a suitable amine with [¹³C,¹⁵N₂]-cyanamide.

-

Condensation of the labeled guanidine precursor with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one. This would form the pyrimidine ring of Nilotinib with the labels incorporated.

-

Final coupling reactions to complete the Nilotinib molecule, followed by purification, likely by chromatography.

Protocol for Human ADME Study with [¹⁴C]-Nilotinib

-

Subject Recruitment and Dosing: Recruit healthy volunteers who provide informed consent. Administer a single oral 200 mg dose of Nilotinib containing 50 µCi of [¹⁴C]-Nilotinib.

-

Sample Collection: Collect blood, plasma, urine, and feces at predetermined time points over a period of several days.

-

Radioactivity Measurement:

-

For liquid samples (plasma, urine), mix an aliquot with a scintillant and measure radioactivity using a liquid scintillation counter.

-

For solid samples (feces), homogenize, air-dry, solubilize, and then measure radioactivity.

-

-

Metabolite Profiling and Identification:

-

Separate metabolites in plasma, urine, and fecal extracts using High-Performance Liquid Chromatography (HPLC) with an in-line radioactivity detector.

-

Collect radioactive fractions and analyze them by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the chemical structures of the metabolites.

-

Where possible, confirm metabolite identity by co-elution with authentic, non-radiolabeled reference standards.

-

-

Data Analysis: Quantify the amount of unchanged Nilotinib and each metabolite as a percentage of the total radioactivity in each sample and calculate the area under the curve (AUC) for each component in plasma.

Protocol for Quantitative Analysis of Nilotinib in Plasma using LC-MS/MS with a Stable Isotope Labeled Internal Standard

-

Preparation of Standards and Quality Controls: Prepare a stock solution of Nilotinib and the stable isotope-labeled internal standard (e.g., [¹³C₂,¹⁵N₂]-Nilotinib) in a suitable organic solvent. Prepare a series of calibration standards and quality control samples by spiking known amounts of Nilotinib into blank plasma.

-

Sample Preparation:

-

To a small volume of plasma sample (e.g., 100 µL), add a fixed amount of the internal standard solution.

-

Precipitate proteins by adding a water-miscible organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto an appropriate HPLC column (e.g., a C18 column).

-

Separate Nilotinib and the internal standard from other plasma components using a suitable mobile phase gradient.

-

Detect the parent and product ions of both Nilotinib and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

-

Data Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentration of Nilotinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations of Pathways and Workflows

Signaling Pathway of Nilotinib

The Application of Nilotinib-13C,d3 in In Vitro Cancer Cell Line Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib, a potent second-generation tyrosine kinase inhibitor (TKI), is a cornerstone in the treatment of chronic myeloid leukemia (CML). Its high affinity and selectivity for the BCR-ABL kinase have made it a critical therapeutic agent. To facilitate rigorous preclinical and clinical research, stable isotope-labeled versions of nilotinib, such as Nilotinib-13C,d3, have been developed. This technical guide provides an in-depth overview of the core applications of this compound in in vitro cancer cell line studies, focusing on its primary role in bioanalytical quantification and the broader context of nilotinib's effects on cancer cells. While the direct use of this compound as a metabolic tracer in cancer cell lines is not extensively documented in current literature, its function as an internal standard is pivotal for accurately assessing the intracellular concentration and metabolic fate of its unlabeled counterpart.

Core Application: Bioanalytical Quantification

The principal application of this compound in in vitro cancer research is as an internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of nilotinib. The stable isotope labeling imparts a mass shift without significantly altering the physicochemical properties of the molecule, making it an ideal tool for precise and accurate measurement in complex biological matrices like cell lysates.

Experimental Protocol: Quantification of Intracellular Nilotinib

This protocol outlines a general procedure for the extraction and quantification of nilotinib from cancer cell lines using this compound as an internal standard.

1. Cell Culture and Treatment:

-

Culture cancer cell lines (e.g., K562, a CML cell line) in appropriate media and conditions.

-

Treat cells with the desired concentrations of unlabeled nilotinib for the specified duration.

2. Cell Lysis and Extraction:

-

After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Add a known concentration of this compound (internal standard) to the cell lysate.

-

Precipitate proteins using a solvent like acetonitrile.

-

Centrifuge to pellet the protein precipitate and collect the supernatant containing nilotinib and the internal standard.

3. LC-MS/MS Analysis:

-

Inject the supernatant into an LC-MS/MS system.

-

Chromatographic Separation: Use a suitable C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for both nilotinib and this compound.

-

-

Quantification: The concentration of nilotinib in the sample is determined by comparing the peak area ratio of nilotinib to that of the known concentration of the this compound internal standard.

In Vitro Effects of Nilotinib on Cancer Cell Lines

Understanding the biological effects of nilotinib is the primary motivation for its quantification in cancer cells. The following sections detail key in vitro studies and the signaling pathways affected by nilotinib.

Mechanism of Action and Signaling Pathways

Nilotinib's primary mechanism of action is the inhibition of the BCR-ABL tyrosine kinase, which is constitutively active in CML and some cases of acute lymphoblastic leukemia (ALL)[1]. This inhibition blocks downstream signaling pathways that promote cell proliferation and survival. Beyond BCR-ABL, nilotinib also targets other kinases such as KIT, PDGFR, DDR1, and LCK, extending its potential therapeutic applications to other cancers like gastrointestinal stromal tumors (GIST)[2][3][4].

Quantitative Data from In Vitro Studies

The following table summarizes the half-maximal inhibitory concentration (IC50) of nilotinib in various cancer cell lines.

| Cell Line | Cancer Type | Target Kinase | IC50 (nM) | Reference |

| K562 | Chronic Myeloid Leukemia | BCR-ABL | ≤12 | [5] |

| KU-812 | Chronic Myeloid Leukemia | BCR-ABL | ≤12 | [5] |

| Ba/F3 p210 | Murine Pro-B cells | BCR-ABL | ≤12 | [5] |

| EoL-1 | Eosinophilic Leukemia | FIP1L1-PDGFRα | 0.144 | [5] |

| GIST882 | Gastrointestinal Stromal Tumor | KIT | 108 | [4] |

| A375P | Malignant Melanoma | - | Varies | [6] |

Key Experimental Protocols for In Vitro Evaluation of Nilotinib

Cell Viability Assay (MTT/MTS Assay)

These colorimetric assays are used to assess the effect of nilotinib on cell proliferation and viability.

Protocol Outline:

-

Seed cells in a 96-well plate at a predetermined density.

-

After cell adherence (for adherent cells), treat with a range of nilotinib concentrations.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT or MTS reagent to each well and incubate for 1-4 hours.

-

For the MTT assay, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.[7]

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect apoptosis induced by nilotinib.

Protocol Outline:

-

Treat cells with nilotinib for the desired time.

-

Harvest the cells (including floating cells for adherent lines).

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye like propidium iodide (PI).

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Cell Cycle Analysis

Flow cytometry is used to determine the effect of nilotinib on cell cycle progression.

Protocol Outline:

-

Treat cells with nilotinib for a specified duration.

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol.

-

Wash the fixed cells and treat with RNase A to remove RNA.

-

Stain the cellular DNA with a fluorescent dye such as propidium iodide.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[6]

Western Blotting for Signaling Protein Phosphorylation

This technique is used to assess the inhibition of kinase activity by measuring the phosphorylation status of target proteins and their downstream effectors.

Protocol Outline:

-

Treat cells with nilotinib for various times and concentrations.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-BCR-ABL, BCR-ABL, p-CrkL, CrkL).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[9][10]

Conclusion

This compound is an indispensable tool for the accurate quantification of nilotinib in in vitro cancer cell line studies. Its use as an internal standard in LC-MS/MS analysis provides the precise data necessary to correlate intracellular drug concentrations with the observed biological effects. While its application as a direct metabolic tracer is not well-established, the wealth of data on the effects of unlabeled nilotinib on cancer cell signaling, proliferation, and survival underscores the importance of such quantitative measurements. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists in the field of oncology drug development to effectively utilize this compound in their in vitro investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. ashpublications.org [ashpublications.org]

- 3. Drug: Nilotinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 4. Antitumor Effect of the Tyrosine Kinase Inhibitor Nilotinib on Gastrointestinal Stromal Tumor (GIST) and Imatinib-Resistant GIST Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Regulation of Cell Cycle Progression through RB Phosphorylation by Nilotinib and AT-9283 in Human Melanoma A375P Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

exploratory studies on Nilotinib metabolism using labeled compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory studies on the metabolism of Nilotinib, a potent tyrosine kinase inhibitor, with a focus on investigations utilizing radiolabeled compounds. By elucidating the biotransformation pathways, distribution, and excretion of Nilotinib, these studies are fundamental to understanding its pharmacokinetic profile, potential drug-drug interactions, and overall disposition in the body.

Quantitative Analysis of Nilotinib and its Metabolites

Studies employing ¹⁴C-labeled Nilotinib have been instrumental in quantifying the drug's absorption, distribution, metabolism, and excretion (ADME) profile in humans. Following oral administration, Nilotinib is the principal circulating entity in plasma, underscoring its relative stability in the systemic circulation.

Table 1: Distribution of Radioactivity in Plasma Following a Single Oral Dose of [¹⁴C]-Nilotinib in Healthy Male Volunteers

| Analyte | Mean % of Total [¹⁴C] AUC₀₋₂₄ hr (± SD) |

| Unchanged Nilotinib | 87.5 (± 9.2) |

| Metabolites | 12.5 |

Data derived from a human absorption, distribution, metabolism, and excretion (ADME) study.

The primary route of elimination for Nilotinib and its metabolites is through the feces. This pathway accounts for the vast majority of the administered radioactive dose, with minimal renal excretion observed.

Table 2: Excretion of Radioactivity Following a Single Oral Dose of [¹⁴C]-Nilotinib in Healthy Male Volunteers

| Excretion Route | Mean % of Administered Radioactive Dose Recovered (over 7 days) |

| Feces | >90% |

| Urine | <2% |

Findings from a human mass balance study.

Metabolic Pathways of Nilotinib

The biotransformation of Nilotinib is primarily mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C8.[1] The metabolic processes predominantly involve oxidation and hydroxylation reactions, leading to the formation of several metabolites, none of which are considered to contribute significantly to the pharmacological activity of the parent drug.[1]

The main metabolic pathways identified include:

-

Hydroxylation of the methyl group on the phenyl ring.

-

N-oxidation of the pyridine and imidazole rings.

-

Oxidation leading to the formation of a carboxylic acid derivative.

-

Cleavage of the amide bond (a minor pathway).

At least 20 minor metabolites have been detected, though their plasma concentrations are low.

Experimental Protocols

The following sections detail the methodologies employed in key exploratory studies on Nilotinib metabolism.

Human ADME Study with [¹⁴C]-Nilotinib

This study is designed to characterize the absorption, metabolism, and excretion of Nilotinib in healthy subjects.

3.1.1. Radiolabeling

-

Isotope: Carbon-14 (¹⁴C)

-

Labeling Position: The position of the ¹⁴C label is strategically selected on a metabolically stable part of the Nilotinib molecule to ensure the tracer remains with the core structure throughout its biotransformation.

3.1.2. Study Design

-

Subject Recruitment: Healthy male volunteers are enrolled after providing informed consent.

-

Dosing: A single oral dose of [¹⁴C]-Nilotinib is administered. For example, two 200 mg capsules with a specific radioactivity of 25 µCi/mg.[2]

-

Sample Collection: Blood, urine, and feces are collected at predefined intervals over a period of at least 7 days to capture the majority of the excreted radioactivity.

-

Sample Analysis:

-

Total Radioactivity Measurement: Radioactivity in plasma, urine, and feces is quantified using liquid scintillation counting (LSC).

-

Metabolite Profiling: Plasma, urine, and fecal homogenates are analyzed by high-performance liquid chromatography (HPLC) with radiochemical detection to separate and quantify Nilotinib and its metabolites.

-

Metabolite Identification: The structural elucidation of metabolites is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

In Vitro Metabolism Studies

These studies are conducted to identify the enzymes responsible for Nilotinib metabolism.

3.2.1. Materials

-

Human liver microsomes (HLMs)

-

Recombinant human cytochrome P450 enzymes (e.g., rCYP3A4, rCYP2C8)

-

NADPH regenerating system

-

Nilotinib

3.2.2. Incubation

-

Nilotinib is incubated with HLMs or individual recombinant CYP enzymes in the presence of an NADPH regenerating system.

-

Control incubations are performed without the NADPH regenerating system to account for non-enzymatic degradation.

-

The reactions are terminated at specific time points by adding a quenching solvent (e.g., acetonitrile).

3.2.3. Analysis

-

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

-

By comparing the metabolic profile in HLMs to that produced by individual recombinant enzymes, the primary metabolizing enzymes can be identified.

Conclusion

Exploratory studies utilizing labeled compounds have been pivotal in defining the metabolic fate of Nilotinib. The comprehensive data gathered from these investigations confirm that Nilotinib is primarily cleared through CYP3A4-mediated metabolism and subsequent fecal excretion. The parent drug remains the major circulating component, and its metabolites are pharmacologically inactive. This detailed understanding of Nilotinib's ADME properties is essential for guiding its clinical use, particularly in managing potential drug interactions and ensuring patient safety and efficacy.

References

The Application of Stable Isotope-Labeled Nilotinib in Basic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental research applications of stable isotope-labeled Nilotinib. It is designed to be a valuable resource for researchers and scientists involved in drug development, offering detailed insights into experimental design and data interpretation.

Introduction to Nilotinib and Stable Isotope Labeling

Nilotinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML).[1][2] Its primary mechanism of action is the inhibition of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the uncontrolled proliferation of leukemic cells.[1][2] Nilotinib also exhibits inhibitory activity against other tyrosine kinases, including c-KIT and Platelet-Derived Growth Factor Receptors (PDGFRs).

Stable isotope labeling is a powerful technique in which a non-radioactive isotope, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H), is incorporated into a molecule of interest. This labeling allows researchers to differentiate the labeled molecule from its endogenous, unlabeled counterparts using mass spectrometry (MS). The use of stable isotope-labeled compounds, such as [¹³C₂,¹⁵N₂]-Nilotinib or Nilotinib-¹³C,d₃, has become indispensable in various stages of drug research and development.

Mechanism of Action: Nilotinib's Impact on Key Signaling Pathways

Nilotinib exerts its therapeutic effects by inhibiting the kinase activity of several key proteins involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival.

BCR-ABL Signaling Pathway

The hallmark of CML is the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL fusion gene. The resulting BCR-ABL protein has constitutively active tyrosine kinase activity, leading to the activation of multiple downstream signaling pathways that promote cell proliferation and inhibit apoptosis. Nilotinib binds to the ATP-binding site of the BCR-ABL kinase domain, stabilizing the inactive conformation of the enzyme and preventing its phosphorylation of downstream substrates.

c-KIT and PDGFR Signaling Pathways

Nilotinib also inhibits the receptor tyrosine kinases c-KIT and PDGFR. Mutations in these receptors can lead to their constitutive activation and are implicated in various cancers. By blocking the ATP-binding sites of these kinases, Nilotinib can halt the downstream signaling cascades that promote tumor growth and survival.

Applications of Stable Isotope-Labeled Nilotinib

Stable isotope-labeled Nilotinib serves as a critical tool in several areas of basic and preclinical research.

Metabolic Profiling and Metabolite Identification

Understanding the metabolic fate of a drug is crucial for assessing its safety and efficacy. Stable isotope-labeled Nilotinib can be used in in vitro and in vivo systems to trace its metabolic pathways. By comparing the mass spectra of samples from dosed and undosed systems, researchers can distinguish drug-related metabolites from endogenous molecules. The mass shift between the labeled parent drug and its metabolites provides information about the number of labeled atoms retained, aiding in structural elucidation.

Pharmacokinetic (PK) Studies

Stable isotope-labeled Nilotinib is widely used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of the drug. Co-administration of a labeled intravenous microdose with an unlabeled oral dose allows for the simultaneous determination of absolute bioavailability without a washout period.

Internal Standard for Quantitative Bioanalysis

The most common application of stable isotope-labeled Nilotinib is as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard co-elutes with the analyte and experiences similar matrix effects during ionization, but is distinguishable by its mass. A stable isotope-labeled version of the analyte is the "gold standard" for an internal standard as it has nearly identical physicochemical properties to the unlabeled analyte. This allows for accurate and precise quantification of Nilotinib in complex biological matrices such as plasma and serum.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing stable isotope-labeled Nilotinib for pharmacokinetic analysis and bioanalytical method validation.

Table 1: Human Pharmacokinetic Parameters of Nilotinib

| Dose | Cₘₐₓ (ng/mL) | AUC₀₋₁₂ (ng·h/mL) | t₁/₂ (h) | Reference |

| 300 mg BID | 1,360 | 11,865 | ~17 | [1] |

| 400 mg BID | 1,595 | 13,656 | ~17 | [1] |

Cₘₐₓ: Maximum plasma concentration; AUC₀₋₁₂: Area under the plasma concentration-time curve from 0 to 12 hours; t₁/₂: Half-life; BID: Twice daily.

Table 2: LC-MS/MS Method Validation Parameters for Nilotinib Quantification

| Parameter | Range/Value | Reference |

| Linearity Range (ng/mL) | 2.5 - 5000 | |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.5 | |

| Inter-day Precision (%CV) | < 15% | |

| Inter-day Accuracy (%Bias) | ± 15% | |

| Extraction Recovery | > 85% |

%CV: Percent coefficient of variation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving stable isotope-labeled Nilotinib.

Protocol for Quantitative Analysis of Nilotinib in Human Plasma using LC-MS/MS

This protocol describes a typical method for the quantification of Nilotinib in human plasma using a stable isotope-labeled internal standard.

5.1.1. Materials and Reagents

-

Nilotinib analytical standard

-

Stable isotope-labeled Nilotinib (e.g., [¹³C₂,¹⁵N₂]-Nilotinib) as internal standard (IS)

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

5.1.2. Preparation of Standards and Quality Controls

-

Prepare stock solutions of Nilotinib and the IS in an appropriate solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

-

Prepare working solutions of Nilotinib by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Prepare a working solution of the IS at a suitable concentration.

-

Prepare calibration standards by spiking blank human plasma with the Nilotinib working solutions.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

5.1.3. Sample Preparation

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the IS working solution.

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

5.1.4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation of Nilotinib and the IS from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Nilotinib transition: m/z 530.2 → [fragment ion m/z]

-

Labeled-Nilotinib (IS) transition: m/z [parent ion m/z] → [fragment ion m/z] (dependent on the specific isotope label)

-

5.1.5. Data Analysis

-

Integrate the peak areas for Nilotinib and the IS.

-

Calculate the ratio of the peak area of Nilotinib to the peak area of the IS.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of Nilotinib in the QC and unknown samples from the calibration curve.

Protocol for In Vitro Metabolic Profiling of Nilotinib in Human Liver Microsomes

This protocol outlines a general procedure for identifying the metabolites of Nilotinib using a stable isotope-labeled compound and human liver microsomes (HLMs).

5.2.1. Materials and Reagents

-

Stable isotope-labeled Nilotinib

-

Unlabeled Nilotinib

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

5.2.2. Incubation Procedure

-

Prepare a solution of labeled Nilotinib in a minimal amount of organic solvent (e.g., DMSO) and dilute with phosphate buffer to the desired final concentration (e.g., 1 µM). The final organic solvent concentration should be low (<1%).

-

In a microcentrifuge tube, pre-warm a mixture of HLMs (final concentration e.g., 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the labeled Nilotinib solution to the pre-warmed HLM mixture.

-

Incubate at 37°C with shaking for a specified time (e.g., 60 minutes).

-

Prepare control incubations:

-

No NADPH: to assess non-CYP450 mediated metabolism.

-

No HLMs: to assess chemical stability.

-

Time zero: to serve as a baseline.

-

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

5.2.3. LC-MS/MS Analysis for Metabolite Identification

-

LC System and Column: As described in section 5.1.4, with a gradient optimized for separating potential metabolites.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.

-

Data Acquisition:

-

Full Scan MS: To detect all ions present in the sample.

-

Data-Dependent MS/MS (or IDA/DDA): To automatically trigger fragmentation of the most abundant ions detected in the full scan, providing structural information.

-

5.2.4. Data Analysis

-

Process the LC-MS data using metabolite identification software.

-

Search for ion pairs that correspond to the unlabeled and labeled forms of potential metabolites. The mass difference between the pairs will depend on the specific isotope label used.

-

Analyze the MS/MS fragmentation patterns of the potential metabolites to elucidate their structures. The fragmentation of the labeled metabolites can provide valuable information on which part of the molecule has been modified.

-

Compare the retention times and fragmentation patterns with those of synthesized reference standards, if available, for confirmation.

Conclusion

Stable isotope-labeled Nilotinib is an invaluable tool in modern drug research, enabling precise and accurate quantification, detailed metabolic profiling, and sophisticated pharmacokinetic studies. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers and scientists to design and execute robust experiments, ultimately contributing to a deeper understanding of Nilotinib's pharmacology and facilitating the development of improved therapeutic strategies.

References

A Technical Guide to Nilotinib-13C,d3: Suppliers, Purity, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nilotinib-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the tyrosine kinase inhibitor Nilotinib in various biological matrices. This document outlines key suppliers, available purity information, and detailed analytical methodologies for its use in research and development.

Introduction to Nilotinib

Nilotinib is a highly potent and selective Bcr-Abl tyrosine kinase inhibitor.[1][2][3] It is a second-generation therapeutic agent primarily used in the treatment of chronic myeloid leukemia (CML), particularly in cases resistant or intolerant to imatinib.[2][3] Its mechanism of action involves binding to the ATP-binding site of the Bcr-Abl oncoprotein, thereby inhibiting its kinase activity and downstream signaling pathways that lead to cell proliferation and survival.[1][3]

This compound: The Internal Standard of Choice

Accurate bioanalysis of Nilotinib is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry-based assays. The incorporation of one carbon-13 atom and three deuterium atoms introduces a known mass shift without significantly altering the physicochemical properties of the molecule, allowing for precise and accurate quantification by correcting for matrix effects and variations in sample processing.

Suppliers of this compound

Several reputable suppliers provide this compound for research purposes. The following table summarizes key information from prominent vendors. Purity and detailed specifications are typically provided on lot-specific Certificates of Analysis (CoA), which should be requested from the supplier.

| Supplier | Product Name | CAS Number | Molecular Formula | Notes |

| MedChemExpress | This compound | 1261398-62-2 | C₂₇¹³CH₁₉D₃F₃N₇O | Labeled Nilotinib. Certificate of Analysis available. |

| Santa Cruz Biotechnology | Nilotinib-d3 | 1215678-43-5 | C₂₈H₁₉D₃F₃N₇O | Labeled Nilotinib analog. Certificate of Analysis available for lot-specific data. |

| Simson Pharma Limited | Nilotinib D3 | 1215678-43-5 | C₂₈H₁₉D₃F₃N₇O | Accompanied by a Certificate of Analysis. |

| CD Biosynsis | Nilotinib-d3 | - | - | Provides high-quality Nilotinib-d3 for research and development. |

| Alentris Research Pvt. Ltd. | Nilotinib D3 | - | C₂₈H₁₉D₃F₃N₇O | Detailed chemical name provided. |

Purity and Quality Control

While specific Certificates of Analysis for this compound are proprietary to the suppliers and lot-specific, the general quality of research-grade Nilotinib provides an expectation of high purity. For instance, a Certificate of Analysis for unlabeled Nilotinib from AbMole BioScience indicates a purity of 99.88% as determined by High-Performance Liquid Chromatography (HPLC) and structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Researchers should always request a lot-specific Certificate of Analysis from the supplier to obtain precise data on purity, isotopic enrichment, and any identified impurities.